![molecular formula C28H35N5O5 B1676752 吗啡肽 CAS No. 74135-04-9](/img/structure/B1676752.png)
吗啡肽
描述
Morphiceptin is a tetrapeptide with the sequence Tyr-Pro-Phe-Pro-NH2. It is a selective μ-opioid receptor agonist derived from β-casomorphin. Morphiceptin has over 1,000 times selectivity for μ-opioid receptors compared to δ-opioid receptors . This compound is known for its potent analgesic effects when administered intracerebroventricularly, making it a significant subject of study in pain management research .
科学研究应用
Pharmacological Properties
Morphiceptin (Tyr-Pro-Phe-Pro-NH₂) is recognized for its high selectivity for the μ-opioid receptor, which is crucial for mediating analgesic effects without the extensive side effects associated with non-selective opioids.
Structure-Activity Relationships
Research has demonstrated that modifications to the morphiceptin structure can enhance its binding affinity and selectivity. For instance, analogs with substitutions at specific amino acid positions have shown improved μ-receptor binding potency and reduced δ-receptor activity. Notably, one such analog was reported to be approximately 15 times more active than morphiceptin itself in binding assays .
Pain Management
Morphiceptin has been evaluated for its efficacy in managing pain conditions. Its ability to selectively activate μ-opioid receptors makes it a candidate for treating acute and chronic pain while minimizing the risk of addiction associated with traditional opioids. Studies involving morphiceptin analogs have indicated promising results in inhibiting electrically evoked smooth muscle contractions, suggesting effective analgesic properties .
Cancer Treatment
Recent investigations have suggested that morphiceptin analogs may play a role in cancer therapy by modulating tumor growth and cell proliferation. The selective action of these peptides on μ-opioid receptors could potentially be harnessed to develop novel cancer treatments that exploit the relationship between opioid signaling and tumor biology .
Use in Dyspnea Management
A notable case study involved the administration of nebulized morphine (which shares similar properties with morphiceptin) to patients with end-stage chronic lung disease and heart failure. The results indicated significant relief from dyspnea, highlighting the utility of opioid peptides in managing respiratory distress .
Comparative Data Table
作用机制
吗啡肽通过选择性结合大脑和脊髓中的μ-阿片受体发挥作用。这种结合抑制了参与疼痛传递的神经递质的释放,从而产生镇痛作用。 吗啡肽的镇痛作用被纳洛酮逆转,表明其作用是专门通过μ-阿片受体介导的 .
生化分析
Biochemical Properties
Morphiceptin interacts primarily with the μ-opioid receptor, a G protein-coupled receptor located in the nervous system . The interaction between Morphiceptin and the μ-opioid receptor is responsible for its potent analgesic effects . The binding of Morphiceptin to the μ-opioid receptor triggers a cascade of biochemical reactions, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels .
Cellular Effects
Morphiceptin influences various cellular processes primarily through its interaction with the μ-opioid receptor . It can affect cell signaling pathways, particularly those involving cAMP . Morphiceptin can also influence gene expression, as the μ-opioid receptor is known to interact with several transcription factors . Additionally, Morphiceptin can impact cellular metabolism, particularly in neurons, by modulating the activity of ion channels .
Molecular Mechanism
Morphiceptin exerts its effects at the molecular level through its interaction with the μ-opioid receptor . Upon binding to the receptor, Morphiceptin induces a conformational change that allows the receptor to interact with and inhibit adenylate cyclase . This inhibition decreases the levels of cAMP, a secondary messenger involved in many cellular processes . Morphiceptin can also influence gene expression by modulating the activity of transcription factors that are regulated by the μ-opioid receptor .
Temporal Effects in Laboratory Settings
The effects of Morphiceptin can change over time in laboratory settings . For example, Morphiceptin has been shown to delay the onset of copulation in male rats . It does not affect genital reflexes, sexual motivation, or general motor activity . The temporal effects of Morphiceptin are likely due to its interactions with the μ-opioid receptor and the subsequent biochemical reactions .
Dosage Effects in Animal Models
The effects of Morphiceptin can vary with different dosages in animal models . At lower doses, Morphiceptin can produce potent analgesic effects . At higher doses, Morphiceptin may lead to side effects such as respiratory depression . The dosage-dependent effects of Morphiceptin highlight the importance of careful dosage selection in both preclinical studies and potential clinical applications .
Metabolic Pathways
Like other opioid peptides, Morphiceptin is likely to be metabolized by peptidases present in the body
Transport and Distribution
Given its hydrophilic nature and its interactions with the μ-opioid receptor, Morphiceptin is likely to be distributed in areas where these receptors are abundant, such as the nervous system
Subcellular Localization
The subcellular localization of Morphiceptin is likely to be influenced by its target, the μ-opioid receptor. As this receptor is a membrane protein, Morphiceptin is likely to be localized at the cell membrane where it can interact with the receptor
准备方法
合成路线和反应条件
吗啡肽可以通过固相肽合成 (SPPS) 来合成,这是一种常用的肽合成方法。该合成涉及将受保护的氨基酸依次添加到固定在固体树脂上的生长肽链上。常用的保护基团是Fmoc(9-芴甲氧羰基)用于氨基和tBu(叔丁基)用于侧链。 然后将肽从树脂上裂解并脱保护以得到最终产物 .
工业生产方法
吗啡肽的工业生产可能会遵循与实验室合成类似的原理,但规模更大。这涉及优化SPPS工艺以提高产率和纯度,使用自动肽合成仪,并采用大规模纯化技术,例如高效液相色谱 (HPLC).
化学反应分析
反应类型
吗啡肽主要进行肽键形成和裂解反应。 它还可以参与氧化和还原反应,特别是涉及酪氨酸残基的酚羟基 .
常用试剂和条件
肽键形成: Fmoc保护的氨基酸、偶联试剂如HBTU(O-(苯并三唑-1-基)-N,N,N’,N’-四甲基脲六氟磷酸盐)和碱如DIPEA(N,N-二异丙基乙胺)。
氧化: 过氧化氢或碘等试剂可以氧化酚羟基。
还原: 硼氢化钠等还原剂可以还原肽的氧化形式.
主要产物
这些反应的主要产物通常是所需的肽序列或其氧化/还原形式,具体取决于所采用的具体反应条件。
相似化合物的比较
类似化合物
β-酪蛋白吗啡肽: 吗啡肽的母体化合物。它也作用于阿片受体,但选择性较低。
Casokefamide: 另一种具有类似镇痛特性的阿片肽。
Deproceptin: 吗啡肽的立体异构体,具有不同的受体结合特性.
独特性
吗啡肽对μ-阿片受体比对δ-阿片受体高得多的选择性使其在阿片肽中独一无二。 这种选择性对于其强效镇痛作用和与选择性较低的阿片类化合物相比的副作用减少至关重要 .
生物活性
Morphiceptin, a tetrapeptide with the sequence Tyr-Pro-Phe-Pro-NH₂, is derived from the enzymatic digestion of bovine beta-casein. It has garnered significant attention due to its selective agonistic activity at the mu-opioid receptor (MOR), making it a valuable subject for research in pain management and opioid pharmacology. This article provides a comprehensive overview of the biological activity of morphiceptin, including its receptor interactions, analogs, and potential therapeutic applications.
Opioid Receptor Binding Affinity
Morphiceptin exhibits a high selectivity for the mu-opioid receptor compared to other opioid receptors. The binding affinity and selectivity of morphiceptin and its analogs have been extensively studied. The following table summarizes key findings regarding the receptor affinities of morphiceptin and its analogs:
Compound | Receptor Affinity (nM) | Selectivity Ratio (μ/δ) | Bioactivity (IC₅₀, nM) |
---|---|---|---|
Morphiceptin | >10,000 | 285 | - |
[Dmt(1), D-Ala(2), D-1-Nal(3)]morphiceptin | 4900 ± 540 | - | 1300 ± 300 |
[Dmt(1), D-NMeAla(2), D-1-Nal(3)]morphiceptin | 8600 ± 940 | - | 1100 ± 260 |
H–Tyr–Pro–Phe–Val-NH₂ | - | - | 510 ± 35 |
Data indicates that morphiceptin has a selectivity ratio of approximately 285 for mu over delta receptors, highlighting its potential for targeted analgesic effects without the broader side effects associated with other opioids .
Morphiceptin binds to the mu-opioid receptor through several key interactions. The binding involves:
- A persistent salt bridge between the α-amino group of the tyrosine residue and Asp147.
- Hydrogen bonding between the tyrosine hydroxyl group and Ser329.
- π-stacking interactions between phenylalanine and residues Trp318 and Lys303.
These interactions contribute to morphiceptin's rigidity and specificity, enhancing its potency as an analgesic agent .
Analog Development
Due to morphiceptin's rapid metabolic degradation, researchers have synthesized various analogs to improve stability and efficacy. Notably, modifications at positions one to three have led to compounds that retain or enhance mu-selective activity while reducing central nervous system effects.
Case Study: Peptidomimetics
A recent study introduced peptidomimetics that replace the central proline in morphiceptin with different amino acid structures. One such compound demonstrated approximately six times greater activity at the mu-receptor and twenty times more at the delta-receptor compared to morphiceptin itself . This suggests that structural modifications can significantly influence receptor interaction profiles.
Pain Management
Given its selective action on mu-opioid receptors, morphiceptin and its analogs show promise in treating pain conditions while minimizing side effects such as addiction and respiratory depression commonly associated with traditional opioids . Research indicates potential applications in managing gastrointestinal motility disorders, such as diarrhea-predominant irritable bowel syndrome, due to its peripheral action .
Future Directions
The ongoing development of morphiceptin analogs aims to create safer analgesics with improved pharmacokinetic profiles. Studies are focusing on:
- Enhancing metabolic stability.
- Increasing selectivity for specific opioid receptors.
- Reducing central nervous system penetration.
These advancements could pave the way for new therapeutic options in pain management and other conditions influenced by opioid receptors.
属性
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQXZIUREIDSHZ-ZJZGAYNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10995574 | |
Record name | N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10995574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Morphiceptin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74135-04-9 | |
Record name | Morphiceptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10995574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MORPHICEPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97TZA8ANPC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Morphiceptin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。